![molecular formula C13H17NO5 B3043682 Diethyl 2-(6-Methoxy-3-pyridyl)malonate CAS No. 902130-84-1](/img/structure/B3043682.png)
Diethyl 2-(6-Methoxy-3-pyridyl)malonate
Overview
Description
Diethyl 2-(6-Methoxy-3-pyridyl)malonate is a chemical compound with the molecular formula C13H17NO5 . It is also known by other names such as 902130-84-1, 1,3-DIETHYL 2- (6-METHOXYPYRIDIN-3-YL)PROPANEDIOATE .
Molecular Structure Analysis
The molecular weight of Diethyl 2-(6-Methoxy-3-pyridyl)malonate is 267.28 g/mol . The InChI code isInChI=1S/C13H17NO5/c1-4-18-12 (15)11 (13 (16)19-5-2)9-6-7-10 (17-3)14-8-9/h6-8,11H,4-5H2,1-3H3
. The Canonical SMILES is CCOC (=O)C (C1=CN=C (C=C1)OC)C (=O)OCC
. Physical And Chemical Properties Analysis
Diethyl 2-(6-Methoxy-3-pyridyl)malonate has a molecular weight of 267.28 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 267.11067264 g/mol . The topological polar surface area is 74.7 Ų . It has a heavy atom count of 19 .Scientific Research Applications
Crystal Growth and Characterization
The compound has been used in the growth of single crystals by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .
Thermal Studies
Thermal studies of the compound have been conducted, explaining two major weight losses between 107 and 153 °C and 153 and 800 °C .
Mechanical Properties
The hardness profile of the compound increases with an increase in load, confirming the reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
Dielectric and Electronic Filters
The compound has been used in the development of dielectric and electronic filters . The dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
Optical Applications
The compound has been used in optical applications . The FTIR spectrum portrays the presence of major and active functional groups .
Biomedical Applications
The compound has been tested for potential biomedical applications using molecular docking . The binding affinity values for the standard inhibitor A74DME and investigational compound were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that it may have potential for in vivo animal analysis as well as anti-cancer work .
properties
IUPAC Name |
diethyl 2-(6-methoxypyridin-3-yl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-6-7-10(17-3)14-8-9/h6-8,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPQDPMNTQENAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(6-Methoxy-3-pyridyl)malonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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